3-amino-4-(1H-pyrrol-1-yl)benzenol
Overview
Description
3-Amino-4-(1H-pyrrol-1-yl)benzenol is a chemical compound characterized by its unique structure, which includes an amino group (-NH2) and a pyrrole ring attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-(1H-pyrrol-1-yl)benzenol typically involves multi-step organic reactions. One common method starts with the nitration of benzene to produce nitrobenzene, followed by reduction to aniline. Subsequent reactions introduce the pyrrole group through electrophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and controlled reaction environments to facilitate the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4-(1H-pyrrol-1-yl)benzenol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Using reducing agents like hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).
Substitution: Using electrophiles like halogens (Cl2, Br2) or nucleophiles like alkyl halides.
Major Products Formed:
Oxidation: Nitrobenzene
Reduction: Aniline derivatives
Substitution: Halogenated benzene derivatives
Scientific Research Applications
3-Amino-4-(1H-pyrrol-1-yl)benzenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial properties.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 3-amino-4-(1H-pyrrol-1-yl)benzenol exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Amino-4-(1H-pyrrol-1-yl)benzenol is structurally similar to other compounds containing pyrrole and benzene rings, such as:
3-Amino-4-(1H-pyrrol-1-yl)benzene
4-Amino-3-(1H-pyrrol-1-yl)benzenol
3-Amino-4-(1H-pyrrolo[2,3-b]pyridin-1-yl)benzenol
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it valuable in various applications.
Properties
IUPAC Name |
3-amino-4-pyrrol-1-ylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-9-7-8(13)3-4-10(9)12-5-1-2-6-12/h1-7,13H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVNQLJBQDOBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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